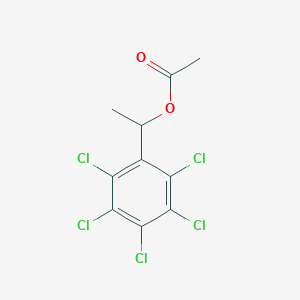![molecular formula C6H10N8O4S2 B14495777 3,3',5,5'-Tetraamino[4,4'-bi-1lambda~6~,2,6-thiadiazine]-1,1,1',1'(2H,2'H)-tetrone CAS No. 63479-73-2](/img/structure/B14495777.png)
3,3',5,5'-Tetraamino[4,4'-bi-1lambda~6~,2,6-thiadiazine]-1,1,1',1'(2H,2'H)-tetrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’,5,5’-Tetraamino[4,4’-bi-1lambda~6~,2,6-thiadiazine]-1,1,1’,1’(2H,2’H)-tetrone is a nitrogen-rich compound known for its high thermal stability and energetic properties
Méthodes De Préparation
The synthesis of 3,3’,5,5’-Tetraamino[4,4’-bi-1lambda~6~,2,6-thiadiazine]-1,1,1’,1’(2H,2’H)-tetrone typically involves the reaction of readily available starting materials through a one-step procedure. The compound consists of two combined aromatic triazole molecules with four amino moieties, resulting in a highly stable structure . Industrial production methods often involve the electrochemical oxidation of precursor compounds in aqueous solutions, yielding a stable and high-performing energetic material .
Analyse Des Réactions Chimiques
3,3’,5,5’-Tetraamino[4,4’-bi-1lambda~6~,2,6-thiadiazine]-1,1,1’,1’(2H,2’H)-tetrone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include dinitramide, 5-nitrotetrazole-2-oxide, and nitrate . The major products formed from these reactions are energetic ionic derivatives, which are characterized by their high thermal stability and density .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the development of new energetic materials. In biology and medicine, its high thermal stability and energetic properties make it a potential candidate for use in drug delivery systems and other biomedical applications. In industry, it is used in the production of environmentally benign explosives and other high-energy materials .
Mécanisme D'action
The mechanism of action of 3,3’,5,5’-Tetraamino[4,4’-bi-1lambda~6~,2,6-thiadiazine]-1,1,1’,1’(2H,2’H)-tetrone involves its interaction with molecular targets and pathways involved in energetic reactions. The compound’s high nitrogen content and aromatic structure contribute to its high heat of formation and thermal stability, making it an effective component in energetic materials .
Comparaison Avec Des Composés Similaires
3,3’,5,5’-Tetraamino[4,4’-bi-1lambda~6~,2,6-thiadiazine]-1,1,1’,1’(2H,2’H)-tetrone is unique compared to other similar compounds such as 4,4’,5,5’-tetraamino-3,3’-bi-1,2,4-triazole and 4,4’-dinitrimino-5,5’-diamino-3,3’-azo-bis-1,2,4-triazole. These compounds share similar nitrogen-rich structures but differ in their specific chemical properties and applications. The uniqueness of 3,3’,5,5’-Tetraamino[4,4’-bi-1lambda~6~,2,6-thiadiazine]-1,1,1’,1’(2H,2’H)-tetrone lies in its combination of high thermal stability, high density, and low sensitivity towards physical stimuli .
Propriétés
Numéro CAS |
63479-73-2 |
|---|---|
Formule moléculaire |
C6H10N8O4S2 |
Poids moléculaire |
322.3 g/mol |
Nom IUPAC |
4-(3,5-diamino-1,1-dioxo-2H-1,2,6-thiadiazin-4-yl)-1,1-dioxo-2H-1,2,6-thiadiazine-3,5-diamine |
InChI |
InChI=1S/C6H10N8O4S2/c7-3-1(4(8)12-19(15,16)11-3)2-5(9)13-20(17,18)14-6(2)10/h11,13H,7,9H2,(H2,8,12)(H2,10,14) |
Clé InChI |
KSPAKFKYDDQERC-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(NS(=O)(=O)N=C1N)N)C2=C(NS(=O)(=O)N=C2N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






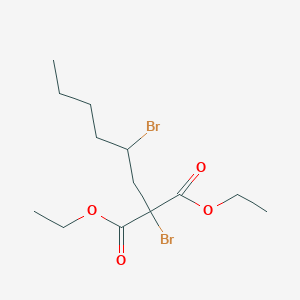
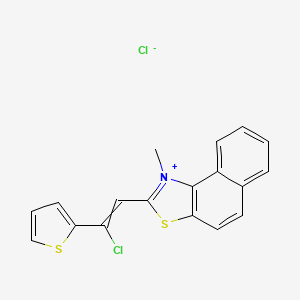
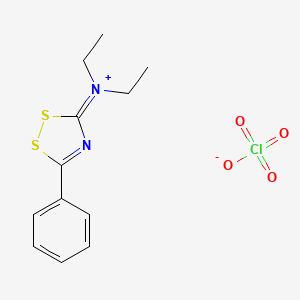
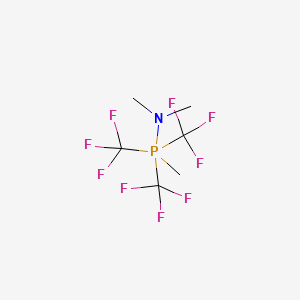
![2-Iodo-7,8,9,10-tetrahydroazepino[2,1-b]quinazoline-12(6H)-thione](/img/structure/B14495749.png)
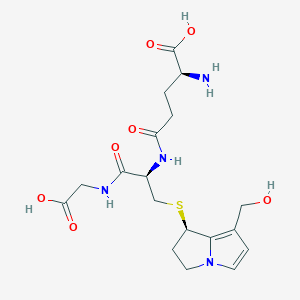

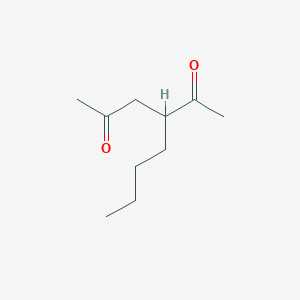
![Methyl {[2-(2-methylphenyl)-2-oxoethyl]sulfanyl}acetate](/img/structure/B14495779.png)
